3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide , also known by its chemical formula C₁₉H₂₆N₄O₆S₂ , is a synthetic compound with potential pharmacological properties. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of ethoxy groups, sulfonylation, and amide formation. Researchers have developed efficient synthetic routes to obtain this compound, which can be further optimized for yield and purity.
Molecular Structure Analysis
The molecular structure of 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide consists of a benzene ring substituted with two ethoxy groups (at positions 3 and 4), an amide group, and a piperazine ring with a methylsulfonyl substituent. The sulfonyl group enhances its stability and contributes to its pharmacological activity.
Chemical Reactions Analysis
This compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Understanding its reactivity is crucial for drug development and optimization.
Mechanism of Action
The precise mechanism of action for 3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide remains an active area of research. It likely interacts with specific cellular targets, affecting biological pathways relevant to its intended therapeutic use.
Physical and Chemical Properties Analysis
- Physical Properties :
- Appearance : Solid crystalline powder.
- Melting Point : Determined experimentally.
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Chemical Properties :
- Stability : Stable under specific conditions (e.g., pH, temperature).
- Hydrolysis : Investigate susceptibility to hydrolysis.
- pKa : Determine the acidity/basicity of functional groups.
Safety and Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Metabolism : Investigate its metabolic fate in the body.
- Environmental Impact : Consider its environmental persistence and potential harm.
Future Directions
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and reduce toxicity.
- Formulation : Develop suitable dosage forms (e.g., tablets, injections).
- Preclinical Studies : Conduct animal studies to evaluate efficacy and safety.
- Clinical Trials : Progress to clinical trials for potential therapeutic applications.
properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O7S2/c1-4-27-16-7-6-15(14-17(16)28-5-2)18(22)19-8-13-30(25,26)21-11-9-20(10-12-21)29(3,23)24/h6-7,14H,4-5,8-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABYLMIOXBFMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2-((4-(methylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)benzamide |
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